Physostigmine salicylate

Blood-Brain Barrier CNS Pharmacology Anticholinesterase

Physostigmine salicylate is the evidence-based intervention for central anticholinergic toxicity, yet supply of this CNS-penetrant carbamate is often unreliable. We offer the salicylate salt, which is documented to be less deliquescent than the sulfate form for improved handling. Quantifiable differentiation: achieves a 78 percentage point reduction in delirium vs. lorazepam at 4h (RCT). Its tertiary amine structure enables BBB penetration with a human neocortex AChE IC50 of 22 nM. A USP monograph with defined purity (97.0%-102.0%) and a stability-indicating HPLC method that resolves degradants in <10 min support your QC workflows.

Molecular Formula C15H21N3O2.C7H6O3
C22H27N3O5
Molecular Weight 413.5 g/mol
CAS No. 57-64-7
Cat. No. B147176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhysostigmine salicylate
CAS57-64-7
Synonyms2-Hydroxybenzoic Acid compd. with (3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl methylcarbamate;  , 2-Hydroxybenzoic acid, compd. with (3aS-cis)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl methylcarbam
Molecular FormulaC15H21N3O2.C7H6O3
C22H27N3O5
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O
InChIInChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1
InChIKeyHZOTZTANVBDFOF-PBCQUBLHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Physostigmine Salicylate: Baseline Overview


Physostigmine salicylate (CAS 57-64-7) is the salicylate salt of physostigmine (eserine), a tertiary amine alkaloid that functions as a reversible acetylcholinesterase (AChE) inhibitor [1]. Unlike quaternary ammonium AChE inhibitors such as neostigmine and pyridostigmine, the tertiary amine structure enables ready penetration of the blood-brain barrier, conferring both central and peripheral cholinergic effects [2]. As a chiral compound, the (-)-enantiomer exhibits potent AChE inhibition with an IC50 of 0.67 nM . The salicylate salt form is documented to be less deliquescent than the sulfate counterpart, offering improved handling characteristics for pharmaceutical formulation and analytical applications [3].

CNS-permeable tertiary amine alkaloid; reversible AChE inhibitor
Salicylate salt with reduced deliquescence vs. sulfate
Enantiomerically pure (–)-isomer for chiral studies

Why Substitution Fails: Physostigmine Salicylate vs. In-Class Alternatives


Within the class of carbamate acetylcholinesterase inhibitors, substitution based solely on mechanism of action is scientifically unsound. Physostigmine salicylate is distinguished from quaternary amine analogs such as neostigmine and pyridostigmine by its tertiary amine structure, which permits penetration of the blood-brain barrier and consequent central nervous system activity—a property that quaternary amines lack [1]. This structural difference creates a fundamental functional divergence that cannot be circumvented by dose adjustment or formulation changes. Furthermore, the salicylate salt form presents distinct physicochemical properties compared to the sulfate salt, including reduced deliquescence [2] and altered behavior in emulsion systems (zeta potential) [3], which directly impacts formulation development and long-term storage stability.

Mechanism mismatch
Tertiary amine (physostigmine): CNS penetration
Quaternary amines (neostigmine, pyridostigmine): peripheral only
Salt-form mismatch
Salicylate: lower deliquescence, altered zeta potential
Sulfate salt: different handling and formulation behavior

Physostigmine Salicylate: Quantitative Evidence for Selection


Blood-Brain Barrier Penetration: Tertiary vs. Quaternary Amines

Physostigmine salicylate, as a tertiary amine, readily crosses the blood-brain barrier, whereas neostigmine and pyridostigmine, as quaternary ammonium compounds, are structurally precluded from CNS entry [1]. This categorical difference in CNS penetration is a direct consequence of molecular charge and lipid solubility, as documented in FDA-approved drug labeling [1] and authoritative pharmacology references [2].

BBB Permeability
Class-level
Tertiary amine: readily penetrates CNS
Quaternary amines: no detectable CNS entry
Categorical CNS reach for central research models
Structural class inference; individual compound variance may apply
Blood-Brain Barrier CNS Pharmacology Anticholinesterase Tertiary Amine

AChE Inhibition Potency in Human Neocortex Tissue

In fresh human neocortex tissue, physostigmine inhibited acetylcholinesterase with an IC50 of 22 nM, demonstrating significantly higher potency than galanthamine (IC50 = 575 nM), rivastigmine (IC50 = 9120 nM), and tacrine (IC50 = 95 nM), though lower than donepezil (IC50 = 14 nM) [1]. This ex vivo human tissue data provides clinically relevant potency rankings that cannot be reliably inferred from recombinant enzyme assays alone.

AChE Inhibition IC₅₀
Head-to-head
Physostigmine: 22 nM (human neocortex)
Donepezil: 14 nM, Tacrine: 95 nM, Galanthamine: 575 nM, Rivastigmine: 9120 nM
Supports human tissue-derived potency comparison
Ex vivo homogenate; ranking may differ with recombinant enzyme
Acetylcholinesterase IC50 Human Neocortex Alzheimer's Disease Cholinesterase Inhibitors

Anticholinergic Delirium: Comparison with Lorazepam

In a blinded, randomized clinical trial, physostigmine salicylate demonstrated superior control of antimuscarinic delirium compared to lorazepam. After initial bolus dosing, 44% of physostigmine-treated patients exhibited delirium versus 100% of lorazepam-treated patients (p = 0.01); at the 4th hour of infusion, delirium persisted in 22% vs. 100% (p < 0.001) [1]. Agitation scores decreased in 89% of physostigmine patients vs. 30% of lorazepam patients after initial bolus (p = 0.02) [1].

Anticholinergic Toxicity Model
Trial context
Reported delirium control: 78 percentage point lower incidence vs lorazepam at 4h (p<0.001)
Reported endpoint difference in controlled research setting
RCT data; endpoint interpretation applies to antimuscarinic toxidrome model
Anticholinergic Toxicity Delirium Randomized Controlled Trial Emergency Medicine Toxidrome

Thermal Stability After Autoclaving

Under anaerobic (N2 flushed) conditions at pH 3.0, physostigmine salicylate retained 98.2% of its initial concentration after autoclaving at 123°C for 25 minutes, compared to 95.4% retention under aerobic conditions [1]. At pH 5.3, only 28.0% remained after 15 minutes of autoclaving, demonstrating the critical importance of acidic pH for thermal stability [1]. Unbuffered solutions showed no detectable physostigmine after autoclaving under any condition [1].

Autoclaving Stability
Method context
98.2% retention at pH 3.0 (anaerobic, 123°C, 25 min)
28.0% at pH 5.3; 0% in unbuffered
Acidic pH critical for thermal integrity
Data to verify under specific formulation conditions
Pharmaceutical Stability Autoclaving Sterilization HPLC Degradation

USP Monograph Specifications and Purity

The United States Pharmacopeia (USP) monograph for Physostigmine Salicylate specifies a purity range of 97.0% to 102.0%, calculated on the dried basis, with loss on drying not more than 1.0% [1][2]. The compendial assay employs non-aqueous titration with 0.02 N perchloric acid in dioxane, with each mL equivalent to 8.270 mg of physostigmine salicylate [1][2]. Specific rotation is specified as -91° to -94° (10 mg/mL in water) [1].

USP Purity Specification
Specification review
97.0%–102.0% (dried basis)
Loss on drying ≤1.0%
Specific rotation −91° to −94°
Compendial quality framework available
USP reference standard traceability
USP Monograph Quality Control Pharmaceutical Analysis Reference Standard Compendial Compliance

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method for physostigmine salicylate has been established with a mobile phase of acetonitrile-ammonium acetate (pH 6.0; 0.1 M) (50:50, v/v), flow rate 1.2 mL/min, and detection at 305 nm [1]. The method resolves physostigmine from its degradation products (eseroline, rubreserine) with all peaks eluting in <10 minutes [1]. The USP compendial assay does not separate physostigmine from degradation products [1].

Stability-indicating HPLC
Analytical context
Resolves physostigmine from eseroline and rubreserine; runtime <8 min
Supports degradation product analysis
Method validation needed for in-house use
HPLC Method Stability-Indicating Assay Degradation Products Pharmaceutical Analysis Eseroline

Physostigmine Salicylate: Research and Industrial Applications


Antidote for Anticholinergic Delirium

Based on Level 1 evidence from a randomized controlled trial demonstrating 78 percentage point reduction in delirium incidence at 4 hours compared to lorazepam (p < 0.001) [1], physostigmine salicylate is the evidence-based specific intervention for reversing central anticholinergic toxicity. Procurement for hospital emergency departments, poison control centers, and military medical facilities is justified where anticholinergic toxidrome management is required.

CNS-Active AChE Inhibitor for Neuroscience Research

For studies requiring central nervous system cholinergic modulation, physostigmine salicylate offers validated CNS penetration due to its tertiary amine structure, a property absent in quaternary ammonium alternatives such as neostigmine and pyridostigmine [2]. Its IC50 of 22 nM in human neocortex tissue [3] provides a human-relevant potency benchmark for experimental design and interpretation.

Formulation Optimization with Salicylate Salt

The salicylate salt form of physostigmine demonstrates reduced deliquescence compared to the sulfate salt [4] and achieves the highest zeta potential in emulsion delivery systems among tested salt forms (base, hemisulfate, salicylate) [5]. These physicochemical advantages support selection of physostigmine salicylate for controlled-release formulation development, particularly in emulsion-based and sublingual tablet delivery systems [6].

USP Reference Standard for Quality Control

Physostigmine salicylate is supported by a USP monograph with defined purity specifications (97.0%-102.0%), specific rotation (-91° to -94°), and a compendial assay method [7][8]. For laboratories developing analytical methods or conducting stability studies, a validated stability-indicating HPLC method is available that resolves physostigmine from its degradation products (eseroline, rubreserine) with <10 minute runtime [9], enabling accurate potency assessment in stability programs and quality control workflows.

Application
Selection Property
Validation Focus
Central anticholinergic research models
CNS-penetrating tertiary amine
Delirium endpoint response interpretation
Human tissue AChE inhibition studies
Reported human neocortex potency ranking
Enzyme inhibition comparison across compounds
Formulation development
Salicylate salt with lower deliquescence
Thermal and pH stability verification
Compendial quality control
USP monograph specification
Stability-indicating HPLC method review

Technical Documentation Hub

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36 linked technical documents
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